molecular formula C10H14ClN3O B1475246 1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol CAS No. 1594494-12-8

1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol

Cat. No.: B1475246
CAS No.: 1594494-12-8
M. Wt: 227.69 g/mol
InChI Key: JFAQYBIQZWTDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a chloropyrimidine ring linked to a methyl-substituted piperidinol scaffold. This structure is commonly utilized as a versatile chemical building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors . The chloropyrimidine group is a reactive handle that allows for further functionalization via cross-coupling or nucleophilic aromatic substitution reactions, making it a valuable intermediate for creating targeted compound libraries . Compounds with the 1-(6-chloropyrimidin-4-yl)piperidine core have demonstrated significant relevance in infectious disease research . For instance, similar molecular scaffolds have been investigated as potent inhibitors of Plasmodium falciparum Protein Kinase 6 (PfPK6), a genetically validated essential kinase for malaria parasite proliferation, showing potential as novel antiplasmodial agents . The piperidine and pyrimidine rings are privileged structures in pharmaceuticals, often contributing to desired pharmacokinetic properties and target binding affinity. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a controlled laboratory setting. The structural analogy to other chloropyrimidine-piperidine compounds suggests it should be stored in an inert atmosphere at 2-8°C to maintain stability .

Properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)-3-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7-5-14(3-2-8(7)15)10-4-9(11)12-6-13-10/h4,6-8,15H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAQYBIQZWTDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter gene expression profiles, leading to changes in cellular functions and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites. For example, it has been found to inhibit CDK2 by forming hydrogen bonds with key amino acids in the enzyme’s active site. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods. Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibition of tumor growth. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound’s metabolism can affect its bioavailability and efficacy in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as ABC transporters. Additionally, binding proteins can facilitate its distribution to specific tissues and compartments within the body.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to exert its effects on gene expression or to the mitochondria to influence cellular metabolism.

Biological Activity

1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol, commonly referred to as CPMP, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, interactions with various biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of CPMP is C10H12ClN3OC_{10}H_{12}ClN_3O, featuring a piperidine ring substituted with a chloropyrimidine moiety. The compound's structure is critical in determining its biological activity, as it influences how the compound interacts with biological targets.

CPMP has been shown to exhibit various mechanisms of action:

  • Enzyme Inhibition : Research indicates that CPMP may act as an inhibitor of specific enzymes, particularly those involved in signaling pathways relevant to cell proliferation and differentiation. For instance, it has been identified as a potential inhibitor of Janus Kinases (JAKs), which play a crucial role in cytokine signaling and immune response modulation .
  • Neuroprotective Effects : Studies suggest that CPMP may possess neuroprotective properties, potentially through modulation of neurotransmitter systems. This activity could be beneficial in treating neurological disorders.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of CPMP. For example, a study demonstrated that CPMP inhibited the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways. The compound was tested against various cancer types, showing significant cytotoxic effects at micromolar concentrations .

Neuroprotective Effects

Research focusing on neurodegenerative diseases has indicated that CPMP can protect neuronal cells from oxidative stress-induced damage. In vitro studies revealed that CPMP treatment resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability under stress conditions.

Comparative Biological Activity Table

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis via caspase activation
NeuroprotectionReduces oxidative stress
Enzyme inhibitionJAK inhibition

Scientific Research Applications

Anti-infective Properties

Recent studies have highlighted the compound's effectiveness against various pathogens, particularly in the context of Leishmania infections. A study published in Nature reported that derivatives of pyrimidine compounds exhibit selective inhibition of Leishmania N-myristoyltransferase (NMT), with 1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol showing promising activity. The selectivity index was found to be significantly high, indicating a potential for developing targeted therapies against Leishmania donovani, the causative agent of visceral leishmaniasis .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. For instance, it has been shown to inhibit Mycobacterium tuberculosis NDH-2, which is crucial for the bacteria's respiratory chain. This inhibition suggests that this compound could serve as a lead compound in developing new treatments for tuberculosis .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its efficacy and reducing potential side effects. Modifications to the core structure have been explored to enhance biological activity while maintaining selectivity against human enzymes.

ModificationEffect on ActivityReference
Changing C2 substituentsSignificant impact on inhibitory potency
Altering piperidine ringImproved selectivity towards target enzymes

Leishmania Inhibition Study

A detailed investigation into the compound's efficacy against Leishmania revealed that it exhibited a high degree of selectivity for parasite NMT compared to human NMTs. This finding is crucial as it minimizes the risk of toxicity in human cells while targeting the pathogen effectively .

Tuberculosis Treatment Research

In another study focused on tuberculosis, this compound was evaluated alongside other quinolinyl pyrimidines. The results indicated that this compound could be part of a new class of anti-tubercular agents, showing significant minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis strains .

Conclusion and Future Directions

The applications of this compound are promising, particularly in the fields of infectious disease treatment and enzyme inhibition. Ongoing research is essential to further elucidate its mechanisms of action and optimize its pharmacological properties for therapeutic use.

Future studies should focus on:

  • Expanding SAR investigations to identify more potent derivatives.
  • Conducting in vivo studies to assess safety and efficacy.
  • Exploring combinations with other therapeutic agents to enhance treatment outcomes against resistant strains of pathogens.

The compound's unique structure and demonstrated biological activities position it as a valuable candidate for further drug development efforts in combating infectious diseases.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in substituents on the piperidine/pyrrolidine rings or pyrimidine core. Below is a comparative analysis:

Compound Name Key Structural Differences Physicochemical Properties Synthetic Yield Biological Relevance
1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol 3-methyl, 4-OH on piperidine Higher polarity (logP ~1.2 estimated) Not reported Kinase inhibition scaffold
1-(6-Chloropyrimidin-4-yl)-4-piperidinol (SC-22125) No 3-methyl group; 4-OH on piperidine Lower lipophilicity (logP ~0.8) 86.5% Intermediate in kinase inhibitors
(R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol Pyrrolidine ring (5-membered vs. 6-membered) Reduced conformational flexibility Not reported Chiral building block
1-(6-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid 4-COOH instead of 4-OH Higher acidity (pKa ~4.2) 95% purity Chelating agent in metal-based drugs
Methyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxylate Ester group at pyrrolidine-2-position Enhanced membrane permeability (logP ~2.1) 85% Prodrug potential

Commercial and Regulatory Status

  • Regulatory : Compounds in this class are classified under GHS hazard categories, requiring hazard statements like H315 (skin irritation) and H319 (eye irritation) .

Preparation Methods

SNAr Reaction with Piperidin-4-ol Derivatives

  • Reagents and Conditions: The reaction involves treating 4,6-dichloropyrimidine with 3-methylpiperidin-4-ol under acidic or basic conditions to facilitate substitution at the 4-position.
  • Solvents: Common solvents include acetic acid/water mixtures or polar aprotic solvents such as dimethylformamide (DMF).
  • Temperature: Room temperature to moderate heating (up to 100 °C).
  • Yield: Moderate yields (around 17% in some analogs) are reported depending on purification methods.

This approach is supported by analogous reactions where aniline derivatives undergo acid-catalyzed SNAr with 4,6-dichloropyrimidine to yield chloropyrimidine intermediates.

Base-Mediated Nucleophilic Substitution

  • Reagents: Sodium hydride (NaH) is used to deprotonate the nucleophile (e.g., piperidin-4-ol), enhancing its nucleophilicity.
  • Solvent: Anhydrous DMF is preferred to stabilize the anionic intermediate.
  • Temperature: Initial stirring at 0 °C followed by heating to 100 °C for extended periods (up to 21 hours).
  • Outcome: Efficient displacement of chlorine at the 4-position while retaining the 6-chloro substituent.

This method is exemplified in the synthesis of related benzimidazole-substituted pyrimidines, indicating its applicability to piperidin-4-ol nucleophiles.

Palladium-Catalyzed Coupling (Less Common for This Compound)

  • Although palladium-catalyzed cross-coupling is widely used for aryl substitutions, for this compound, base-mediated SNAr is more common due to the electron-deficient nature of the pyrimidine ring favoring nucleophilic substitution.

Detailed Experimental Conditions from Literature

Step Reagents/Reactants Conditions Yield (%) Notes
1 4,6-Dichloropyrimidine + 3-methylpiperidin-4-ol Acetic acid/water (5:1), rt, overnight ~17 Acid-catalyzed SNAr, purification by silica chromatography
2 3-Methylpiperidin-4-ol + NaH in DMF 0 °C stirring 20 min, then 100 °C, 21 h 70-80 (analogous) Base-mediated nucleophilic substitution, efficient for related substrates
3 Workup and purification Extraction with dichloromethane, washing, drying, silica gel chromatography - Standard organic workup to isolate product

Research Findings and Optimization Notes

  • Selectivity: The 6-chloro substituent remains intact under these conditions, allowing further functionalization if needed.
  • Reaction Time: Extended heating improves conversion but may require optimization to minimize side reactions.
  • Solvent Choice: DMF facilitates nucleophilic substitution due to its polarity and ability to dissolve both reagents and bases.
  • Purification: Silica gel chromatography with ammonia/methanol in dichloromethane is effective in isolating the target compound.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Limitations
Acid-catalyzed SNAr AcOH/H2O, rt, overnight Mild conditions, simple setup Moderate yield (~17%)
Base-mediated SNAr with NaH NaH, DMF, 0 °C to 100 °C, 21 h Higher yields, selective Requires anhydrous conditions
Palladium-catalyzed coupling Pd(0) catalyst, ligands, elevated temp Useful for complex substitutions More complex, less common here

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 6-chloropyrimidin-4-amine and 3-methylpiperidin-4-ol derivatives. Key steps include:

  • Reagent Optimization : Use polar aprotic solvents (e.g., DMF) with bases like K2_2CO3_3 to enhance reaction efficiency .
  • Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., distinguishing piperidine C-3 methyl and pyrimidine Cl environments) .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS validate molecular weight and purity (>95%) .
  • Elemental Analysis : Combustion analysis ensures stoichiometric consistency of C, H, N, and Cl .

Q. How should researchers assess the compound's solubility and stability under various experimental conditions?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask method in buffers (pH 1–10) and organic solvents (DMSO, ethanol) to determine logP and solubility limits .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring identify hydrolytic or oxidative degradation pathways .

Advanced Research Questions

Q. How can contradictory bioactivity results between in vitro and cellular models be resolved?

  • Methodological Answer :

  • Assay Validation : Confirm cellular membrane permeability via LC-MS quantification of intracellular compound levels .
  • Metabolite Screening : Use hepatic microsome incubations to identify active/inactive metabolites interfering with cellular activity .
  • Target Engagement Assays : Employ thermal shift assays or CETSA to verify target binding in live cells .

Q. What strategies address low regioselectivity during chloropyrimidine coupling in synthesis?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on piperidine N) to steer coupling to the 4-position .
  • Catalytic Systems : Palladium/copper-mediated cross-coupling enhances selectivity for pyrimidine C-6 chloro substitution .

Q. What computational approaches predict binding affinity to kinase targets (e.g., Src/Abl)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 2GQG) to model interactions with kinase ATP-binding pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions (e.g., DFG motif) .
  • QSAR Modeling : Train models on pyrimidine-piperidine analogs to correlate substituent effects with IC50_{50} values .

Q. How to confirm stereochemical configuration when crystallography data is unavailable?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol to resolve enantiomers .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-calculated spectra to assign absolute configuration .
  • NOE Experiments : 2D NOESY NMR identifies spatial proximity between piperidine methyl and pyrimidine protons .

Q. What advanced methods analyze degradation products under oxidative conditions?

  • Methodological Answer :

  • LC-HRMS : Acquire high-resolution mass spectra (Q-TOF) to identify hydroxylated or ring-opened degradants .
  • EPR Spectroscopy : Detect radical intermediates during Fenton reaction-based oxidation studies .
  • Forced Degradation : Expose to 3% H2_2O2_2 at 60°C for 24 hours and profile degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.